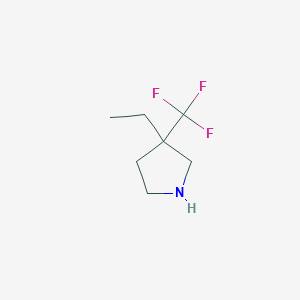

3-Ethyl-3-(trifluoromethyl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12F3N |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

3-ethyl-3-(trifluoromethyl)pyrrolidine |

InChI |

InChI=1S/C7H12F3N/c1-2-6(7(8,9)10)3-4-11-5-6/h11H,2-5H2,1H3 |

InChI Key |

NLTJRDVRMLRMMP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCNC1)C(F)(F)F |

Origin of Product |

United States |

The Strategic Importance of Component Moieties

While 3-Ethyl-3-(trifluoromethyl)pyrrolidine itself is not extensively documented in publicly available research, an understanding of its potential contributions to organic and medicinal chemistry can be gleaned from a thorough examination of its foundational elements.

Synthetic Methodologies for 3 Ethyl 3 Trifluoromethyl Pyrrolidine and Its Analogues

Foundational Strategies for Pyrrolidine (B122466) Ring Construction

The assembly of the pyrrolidine skeleton is a well-explored area of synthetic chemistry, with intramolecular cyclization and intermolecular cycloaddition reactions representing two of the most powerful and versatile approaches. osaka-u.ac.jp

Intramolecular cyclization involves the formation of the pyrrolidine ring from a linear precursor containing the requisite atoms. This strategy is effective for creating various substituted pyrrolidines. researchgate.netmdpi.com One such method is the stereoselective synthesis of pyrrolidine derivatives from an oxazine (B8389632) precursor, which undergoes ozonolysis and subsequent intramolecular cyclization of the resulting aminoaldehyde. mdpi.com Another approach involves the cyclization of an alkene, followed by hydrogenation to yield the saturated pyrrolidine ring. mdpi.com

Radical cyclizations also serve as a potent tool. For instance, an electrocatalytic radical ene-yne cyclization has been used to synthesize chlorotrifluoromethylated pyrrolidines. nsf.gov This process uses anodically coupled electrolysis to generate trifluoromethyl and chlorine radicals that react with a 1,6-enyne substrate, initiating a cyclization cascade to form the pyrrolidine ring. nsf.gov Furthermore, enantioselective methods, such as the lithiation-intramolecular cyclization of N-Boc-N-(3-chloropropyl)allylamine, can produce chiral 2-substituted pyrrolidines. acs.org Thiourea-catalyzed intramolecular Cope-type hydroamination represents another advanced strategy for achieving high levels of enantioselectivity in pyrrolidine synthesis. thieme-connect.com

| Intramolecular Cyclization Method | Precursor Type | Key Reagents/Conditions | Outcome | Reference(s) |

|---|---|---|---|---|

| Aminoaldehyde Cyclization | Oxazine derivative | Ozonolysis, Pd(OH)₂ | Stereoselective formation of substituted pyrrolidines. | mdpi.com |

| Radical Ene-Yne Cyclization | 1,6-Enyne | Anodically coupled electrolysis, Mn(OAc)₂, CF₃SO₂Na, MgCl₂ | Synthesis of chlorotrifluoromethylated pyrrolidines. | nsf.gov |

| Lithiation-Cyclization | N-Boc-N-(3-chloropropyl)allylamine | n-BuLi/(-)-sparteine | Enantioenriched 2-alkenyl-substituted pyrrolidines. | acs.org |

| Cope-Type Hydroamination | Hydroxylamine with alkyl tether | Chiral thiourea (B124793) catalyst | Excellent enantioselectivity for N-hydroxypyrrolidines. | thieme-connect.com |

Intermolecular [3+2] cycloaddition reactions are among the most efficient and atom-economical methods for constructing five-membered heterocycles like pyrrolidines. osaka-u.ac.jpresearchgate.net This approach involves the reaction of a three-atom component (1,3-dipole) with a two-atom component (a dipolarophile, typically an alkene or alkyne). osaka-u.ac.jpnih.gov The reaction can generate up to four new contiguous stereogenic centers in a single step, making it highly valuable for creating molecular complexity. nih.govnih.govwikipedia.org

The most common 1,3-dipole used for pyrrolidine synthesis is the azomethine ylide. nih.govnih.govwikipedia.org Azomethine ylides are nitrogen-based dipoles that can be generated in situ from various precursors, such as the condensation of an amine with an aldehyde or the thermal ring-opening of aziridines. wikipedia.org These ylides readily react with a wide range of electron-deficient alkenes to form substituted pyrrolidines. nih.gov

The cycloaddition can proceed without a catalyst, often under thermal conditions. However, the development of catalytic, and particularly asymmetric, versions of this reaction has significantly expanded its utility. nih.govrsc.org Metal-based catalysts, employing complexes of copper(I), silver, or iridium, have proven highly effective in controlling the enantioselectivity of the cycloaddition. unife.itacs.orgacs.orgnih.gov For example, a Cu(I) catalyst system was developed for the multikilogram scale synthesis of a tetrasubstituted pyrrolidine core, achieving high yield and purity through an enantioselective [3+2] cycloaddition. acs.org Similarly, Ag₂CO₃ has been used to catalyze the diastereoselective reaction of N-tert-butanesulfinylazadienes with azomethine ylides, yielding densely substituted proline derivatives. acs.org

In addition to metal catalysis, organocatalysis has emerged as a powerful alternative for accessing chiral pyrrolidines. benthamdirect.com Catalysts such as prolines, phosphoric acids, and thioureas can activate either the 1,3-dipole or the dipolarophile, facilitating highly stereoselective cycloadditions. benthamdirect.com

| Catalyst Type | Example Catalyst/System | Substrates | Key Features | Reference(s) |

|---|---|---|---|---|

| Uncatalyzed (Thermal) | Heat | Isatin (B1672199), amino acids, α,β-unsaturated ketones | Regioselective, three-component reaction for spirooxindolo-pyrrolidines. | nih.gov |

| Copper Catalysis | Cu(I) complexes | Azomethine ylides, fluorinated styrenes | Highly enantioselective (up to 97% ee), provides access to fluorinated pyrrolidines. | nih.gov |

| Silver Catalysis | Ag₂CO₃ | Azomethine ylides, N-tert-butanesulfinylazadienes | High regio- and diastereoselectivity for densely substituted pyrrolidines. | acs.org |

| Iridium Catalysis | Vaska's complex [IrCl(CO)(PPh₃)₂] | Tertiary amides, electron-deficient alkenes | Reductive generation of azomethine ylides under mild conditions. | unife.it |

| Organocatalysis | Thioureas, Phosphoric Acids | Imines from amino acid esters, electron-deficient alkenes | Metal-free alternative for accessing chiral pyrrolidines. | benthamdirect.com |

While azomethine ylides generated from α-amino acids are predominant, alternative strategies for generating these dipoles and variations in the reaction partners expand the scope of pyrrolidine synthesis. unife.itbeilstein-journals.org One innovative approach involves the iridium-catalyzed reductive generation of both stabilized and unstabilized azomethine ylides from tertiary amides, which can then undergo cycloaddition. unife.it

Multi-component reactions represent another powerful variation, where three or more reactants combine in a single operation to form the product. nih.govmdpi.com For instance, a three-component reaction between α,β-unsaturated ketones, isatin (to generate the ylide with an amino acid), and an amino acid can produce complex spirooxindolo-pyrrolidines with high regioselectivity. nih.gov The choice of dipolarophile can also be used to control the reaction's outcome, providing a switchable pathway to divergent N-fused pyrrolidinyl spirooxindoles. mdpi.com These methods provide rapid access to structurally diverse and complex heterocyclic libraries. nih.gov

Intermolecular [3+2] Cycloaddition Pathways in Pyrrolidine Synthesis

Methodologies for Stereoselective Introduction of the Ethyl and Trifluoromethyl Moieties

The synthesis of 3-ethyl-3-(trifluoromethyl)pyrrolidine requires not only the construction of the ring but also the challenging formation of a quaternary stereocenter containing a trifluoromethyl group.

The introduction of a trifluoromethyl (CF₃) group into organic molecules often imparts unique and desirable properties. nih.gov Several strategies have been developed for the stereoselective synthesis of trifluoromethylated pyrrolidines.

One prominent strategy is an asymmetric Michael addition followed by a reductive cyclization. nih.govacs.orgnih.gov This (3+2)-annulation approach involves the organocatalytic addition of 1,1,1-trifluoromethylketones to nitroolefins, which proceeds with high diastereo- and enantioselectivity. nih.govacs.org The resulting Michael adduct can then undergo catalytic hydrogenation, which reduces the nitro group to an amine that subsequently cyclizes to form the 2-trifluoromethylated pyrrolidine ring with three contiguous stereocenters. nih.govacs.orgnih.gov

A more direct approach involves the 1,3-dipolar cycloaddition of an azomethine ylide with a trifluoromethyl-substituted alkene. nih.govbeilstein-journals.org This method incorporates the CF₃-containing fragment directly into the pyrrolidine ring during the cycloaddition step. A notable example is the copper(I)-catalyzed enantioselective cycloaddition of azomethine ylides with less reactive 1,1-difluoro- and 1,1,2-trifluorostyrenes, affording 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives in high yields and excellent stereoselectivities. nih.gov A decarboxylative [3+2] cycloaddition using trifluoromethyl ketones as dipolarophiles also provides an efficient route to 2-CF₃-substituted pyrrolidines. beilstein-journals.org

Another method involves the cyclization of acyclic precursors already containing the CF₃ group, such as the acid-mediated cyclization of N-tosyl-α-(trifluoromethyl)homoallylamines. researchgate.net This reaction proceeds through an ene-type reaction to form the precursor, which then cyclizes to afford N-tosyl-5-(trifluoromethyl)pyrrolidine derivatives. researchgate.net

| Trifluoromethylation Strategy | Key Precursors | Key Reagents/Conditions | Outcome | Reference(s) |

|---|---|---|---|---|

| Michael Addition/Reductive Cyclization | 1,1,1-Trifluoromethylketones, Nitroolefins | Organocatalyst, then H₂/Catalyst (e.g., Pd/C) | Trisubstituted 2-trifluoromethyl pyrrolidines with high stereocontrol. | nih.govacs.orgnih.gov |

| Asymmetric 1,3-Dipolar Cycloaddition | Azomethine ylides, CF₃-substituted alkenes | Cu(I) catalyst, chiral ligand | Enantioenriched 3-CF₃ or 3,4-CF₃ substituted pyrrolidines. | nih.gov |

| Decarboxylative [3+2] Cycloaddition | Amino acids, Trifluoromethyl ketones | Thermal conditions | Direct synthesis of 2-CF₃-substituted pyrrolidines. | beilstein-journals.org |

| Cyclization of Homoallylamines | N-tosyl-α-(trifluoromethyl)homoallylamines | Protic acid (e.g., H₂SO₄) | N-tosyl-5-(trifluoromethyl)pyrrolidines. | researchgate.net |

Stereospecific Installation of Ethyl Substituents

The stereospecific installation of an ethyl group onto a pyrrolidine ring, particularly at a quaternary center, requires precise control over the reaction conditions and choice of reagents. While direct methods for the simultaneous introduction of both an ethyl and a trifluoromethyl group are not extensively documented, several strategies for the stereoselective introduction of alkyl groups can be adapted for this purpose.

One promising approach involves the use of organocatalysis. An organocatalytic asymmetric cascade reaction has been successfully employed for the synthesis of highly substituted pyrrolidines with a stereogenic quaternary center at the 3-position. rsc.org This method utilizes N-tosyl aminomethyl enone and trans-α-cyano-α,β-unsaturated ketones as reaction partners, catalyzed by cinchonidine-derived bifunctional amino-squaramide catalysts to achieve high enantio- and diastereoselectivities. rsc.org While this specific example leads to a cyano- and another larger substituent at the 3-position, the underlying principle of creating a quaternary center via a Michael addition could potentially be adapted. By selecting an appropriate Michael acceptor containing an ethyl group, it may be possible to construct the desired 3-ethyl substituted pyrrolidine framework.

Another strategy involves the functionalization of pre-existing pyrrolidine scaffolds. Palladium-catalyzed C(sp³)–H arylation has been demonstrated for the selective synthesis of cis-3,4-disubstituted pyrrolidines. acs.org This method employs an aminoquinoline auxiliary at the C3 position to direct the arylation to the C4 position with excellent regio- and stereoselectivity. acs.org Although this method focuses on arylation, it highlights the potential for directed C-H functionalization to introduce substituents stereoselectively. A similar conceptually guided approach could be envisioned for the introduction of an ethyl group.

The following table summarizes representative organocatalytic approaches to substituted pyrrolidines that could be conceptually adapted for the synthesis of this compound.

| Catalyst Type | Reactants | Key Feature | Reference |

| Cinchonidine-derived amino-squaramide | N-Tosyl aminomethyl enone, α-cyano-α,β-unsaturated ketone | Forms a quaternary stereocenter at the 3-position via a cascade reaction. | rsc.org |

| Chiral Phosphoric Acid | Methyleneindolinones, Aldehydes, Amino esters | Three-component 1,3-dipolar cycloaddition for spiro[pyrrolidin-3,3′-oxindoles]. | rice.edu |

| Pyrrolidine-based organocatalysts | Aldehydes, Nitroolefins | Asymmetric Michael addition. | nih.gov |

Exploration of Linear Precursor Cyclizations to Form Substituted Pyrrolidines

The cyclization of functionalized linear precursors is a fundamental and widely employed strategy for the synthesis of pyrrolidine rings. This approach allows for the stereocontrolled introduction of substituents on the acyclic chain, which can then be translated into a defined stereochemistry in the final cyclic product.

A notable example relevant to the synthesis of trifluoromethylated pyrrolidines is the stereoselective synthesis of trisubstituted 2-trifluoromethyl pyrrolidines via an asymmetric Michael addition followed by a hydrogenative cyclization. researchgate.netnih.govchemrxiv.org This formal (3 + 2)-annulation strategy involves the organocatalytic addition of 1,1,1-trifluoromethylketones to nitroolefins, which generates the linear precursor with excellent diastereo- and enantioselectivity. researchgate.netnih.govchemrxiv.org Subsequent catalytic hydrogenation of the nitro group leads to an intramolecular reductive amination, furnishing the highly substituted 2-trifluoromethyl pyrrolidine. researchgate.netnih.govchemrxiv.org To adapt this methodology for the synthesis of this compound, a Michael acceptor bearing both an ethyl and a trifluoromethyl group at the β-position would be required.

Another approach involves the acid-mediated cyclization of N-tosyl-α-(trifluoromethyl)homoallylamine derivatives. nih.gov These precursors can be synthesized via an ene-type reaction. Treatment with a protic acid induces cyclization to afford N-tosyl-α-(trifluoromethyl)pyrrolidine derivatives. nih.gov The stereochemical outcome of the cyclization can be influenced by the reaction conditions.

The table below outlines different strategies for the cyclization of linear precursors to form substituted pyrrolidines.

| Cyclization Strategy | Precursor Type | Key Transformation | Product Features | Reference |

| Reductive Amination | γ-Nitro ketone | Michael addition followed by hydrogenation | Highly substituted, stereodefined pyrrolidines | researchgate.net, nih.gov, chemrxiv.org |

| Acid-mediated Cyclization | N-Tosyl-α-(trifluoromethyl)homoallylamine | Intramolecular hydroamination-type reaction | α-Trifluoromethyl pyrrolidines | nih.gov |

| Ring-Closing Metathesis | Diallylamine derivatives | Olefin metathesis | Unsaturated pyrrolidines (pyrrolines) | mdpi.com |

| Intramolecular Nucleophilic Substitution | Amino-halide or Amino-sulfonate | SN2 cyclization | Stereospecific formation of the pyrrolidine ring |

Stereochemical Considerations in the Synthesis of 3 Ethyl 3 Trifluoromethyl Pyrrolidine

Enantioselective Synthesis Strategies for Chiral Pyrrolidines

Enantioselective synthesis is crucial for producing a single enantiomer of a chiral compound. For pyrrolidines with a C3-quaternary stereocenter, several key strategies have been developed, including asymmetric catalysis, the use of chiral auxiliaries, and chiral pool synthesis.

Asymmetric Catalysis in Pyrrolidine (B122466) Ring Formation

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern organic synthesis. Two major branches of asymmetric catalysis are particularly relevant for constructing the 3-ethyl-3-(trifluoromethyl)pyrrolidine scaffold: organocatalysis and transition metal catalysis.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. This field has provided powerful tools for the synthesis of complex chiral molecules, including substituted pyrrolidines. acs.orgnih.govnih.govchemrxiv.org A prominent strategy involves the asymmetric [3+2] cycloaddition, where a three-atom component and a two-atom component react to form the five-membered pyrrolidine ring. rsc.org

For instance, the reaction between an azomethine ylide (the three-atom component) and an electron-deficient alkene (the two-atom component) can be catalyzed by chiral secondary amines, such as derivatives of proline. mdpi.com In the context of this compound, a potential disconnection would involve an azomethine ylide and an alkene bearing either the ethyl or trifluoromethyl group. A domino Michael/Mannich [3+2] cycloaddition sequence has been successfully used to create highly functionalized trifluoromethyl-substituted pyrrolidines with excellent stereoselectivity. rsc.org Another approach involves the organocatalytic Michael addition of a nucleophile to a nitroalkene, followed by reductive cyclization to form the pyrrolidine ring. nih.gov This method has been applied to the synthesis of trisubstituted 2-(trifluoromethyl)pyrrolidines with high diastereo- and enantioselectivity. nih.gov

Table 1: Examples of Organocatalytic Methods for Pyrrolidine Synthesis

| Reaction Type | Catalyst Type | Key Features | Relevant Application | Reference |

|---|---|---|---|---|

| Domino Michael/Mannich [3+2] Cycloaddition | Chiral Secondary Amine | Forms multiple stereocenters in one pot with high stereoselectivity. | Synthesis of functionalized trifluoromethyl-substituted pyrrolidines. | rsc.org |

| Asymmetric Michael Addition/Reductive Cyclization | Chiral Organocatalyst | Builds the pyrrolidine ring from acyclic precursors with excellent diastereo- and enantioselectivity. | Synthesis of trisubstituted 2-(trifluoromethyl)pyrrolidines. | nih.gov |

Transition metal complexes bearing chiral ligands are powerful catalysts for a wide range of asymmetric reactions. For pyrrolidine synthesis, methods such as palladium-catalyzed asymmetric allylic alkylation (AAA) and rhodium- or iridium-catalyzed hydrogenations are of significant interest. mdpi.com

Palladium-catalyzed hydroarylation of N-alkyl pyrrolines has been shown to produce 3-aryl pyrrolidines. chemrxiv.orgnih.gov While this specific reaction generates an aryl substituent, the underlying principle of asymmetrically adding a nucleophile to a pyrroline (B1223166) precursor could be adapted. A chiral nickel catalyst, for example, has been used in enantioconvergent substitution reactions to create quaternary stereocenters. nih.gov Furthermore, rhodium(III)-catalyzed C-H activation and annulation has been developed to access CF3-containing spiro-[indene-proline] derivatives, demonstrating the utility of this approach for constructing complex trifluoromethylated heterocycles. mdpi.com

Chiral Auxiliary-Mediated Synthesis of Pyrrolidine Derivatives

This strategy involves covalently attaching a chiral auxiliary to an achiral substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction, and after the desired stereocenter is set, the auxiliary is removed. This method can provide high levels of stereocontrol. acs.org For example, an Evans oxazolidinone auxiliary can be used to direct the alkylation of a carboxylic acid derivative, which could then be elaborated into the pyrrolidine ring. While potentially less atom-economical than catalytic methods, the reliability and predictability of chiral auxiliaries make them a valuable tool for constructing challenging stereocenters like the one in this compound. acs.org

Chiral Pool Synthesis Utilizing Natural or Derivatized Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. acs.org L-proline, with its inherent pyrrolidine ring and defined stereochemistry, is an excellent starting point for the synthesis of substituted pyrrolidines. However, to generate the 3,3-disubstituted pattern of the target molecule, significant modifications would be required. A more versatile approach might start with a precursor like pyroglutamic acid, which is derived from glutamic acid. This allows for chemical manipulation at various positions of the pyrrolidine ring. For instance, enantiopure 4-formyl-β-lactams have been used as synthons for the diastereoselective formation of chiral 2-(trifluoromethyl)pyrrolidines through a rearrangement process. nih.gov

Diastereoselective Control and Isomer Generation in Pyrrolidine Synthesis

When a molecule contains more than one stereocenter, diastereomers can be formed. Diastereoselective control is the ability to favor the formation of one diastereomer over others. In the synthesis of substituted pyrrolidines, controlling the relative stereochemistry between substituents is as important as controlling the absolute stereochemistry. acs.orgnih.govtandfonline.com

For a molecule like this compound, if other substituents are present on the ring, diastereoselective control becomes critical. For example, in [3+2] cycloaddition reactions, the facial selectivity of the approach of the dipole to the dipolarophile determines the relative stereochemistry of the newly formed stereocenters. The choice of catalyst, solvent, and temperature can significantly influence this selectivity. rsc.orgacs.org Multicomponent reactions have been developed to construct highly substituted pyrrolidines, creating up to three stereogenic centers in a single operation with high diastereoselectivity. nih.gov

Computational studies can provide insight into the transition states of these reactions, helping to explain the observed diastereoselectivity and aiding in the design of more selective catalysts and reaction conditions. acs.org The ability to control both enantioselectivity and diastereoselectivity is paramount for the synthesis of complex, biologically active molecules containing the pyrrolidine scaffold.

Table 2: Summary of Stereoselective Strategies

| Strategy | Sub-strategy | Description | Advantages | Challenges |

|---|---|---|---|---|

| Asymmetric Catalysis | Organocatalysis | Uses small chiral organic molecules as catalysts. | Metal-free, often milder conditions. | Catalyst loading can be higher than with metals. |

| Transition Metal Catalysis | Uses metal complexes with chiral ligands. | High turnover numbers, broad scope. | Potential for metal contamination, ligand synthesis. | |

| Chiral Auxiliary | N/A | A chiral molecule is temporarily attached to the substrate to direct stereochemistry. | High predictability and diastereoselectivity. | Requires additional steps for attachment and removal (less atom-economical). |

| Chiral Pool | N/A | Starts with a naturally occurring enantiopure compound. | Access to enantiopure starting materials. | Limited to the structures and stereochemistries available in nature. |

Conformational Analysis and Pseudorotation of Substituted Pyrrolidine Systems

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic conformational equilibrium. This non-planarity is a consequence of torsional strain and angle strain, which are minimized when the ring adopts puckered conformations. The conformational landscape of the pyrrolidine ring is best described by the concept of pseudorotation, a continuous puckering motion of the ring.

The two most common and symmetrical conformations of the pyrrolidine ring are the envelope (or bent) form, where one atom is out of the plane of the other four, and the twist (or half-chair) form, where two adjacent atoms are displaced in opposite directions from the plane of the other three. These conformations can interconvert with a relatively low energy barrier through a process of pseudorotation. nih.gov The presence of substituents on the pyrrolidine ring, such as in this compound, significantly influences the conformational preferences and the dynamics of pseudorotation.

In the case of 3,3-disubstituted pyrrolidines, the substituents at the C3 position play a crucial role in determining the preferred ring pucker. The steric and electronic properties of the ethyl and trifluoromethyl groups in this compound dictate the most stable conformation. The bulky trifluoromethyl group, with its strong electron-withdrawing nature, and the ethyl group will seek to occupy positions that minimize steric interactions and electronic repulsions.

Computational studies on substituted pyrrolidines have shown that the presence of a trifluoromethyl group can significantly influence the ring's conformation due to its size and electronic effects. beilstein-journals.org For a 3,3-disubstituted pyrrolidine like the title compound, the ring is likely to adopt a conformation that places the larger substituent in a pseudo-equatorial position to alleviate steric strain. However, the interplay between the steric demands of the ethyl group and the trifluoromethyl group, along with potential gauche interactions, makes the precise determination of the lowest energy conformation complex.

The conformational equilibrium of this compound can be represented by a pseudorotational itinerary, where the energy of the molecule varies as a function of the pseudorotational phase angle. The energy minima along this pathway correspond to the most stable conformations. The energy barriers between these minima determine the rate of interconversion at a given temperature.

Table 1: Representative Energy Differences for Pyrrolidine Ring Pucker Conformations

| Conformation | Substituent Orientation | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Envelope (E) | CF3 pseudo-axial, Ethyl pseudo-equatorial | 1.5 - 2.5 | 5 - 15 |

| Twist (T) | CF3 pseudo-equatorial, Ethyl pseudo-axial | 0.5 - 1.0 | 30 - 40 |

| Twist (T') | Both substituents in intermediate positions | 0.0 | 50 - 60 |

Note: The data in this table are illustrative and based on general principles of conformational analysis of substituted pyrrolidines. Specific experimental or computational data for this compound is not currently available in the cited literature.

Methodologies for Absolute and Relative Stereochemical Assignment

The synthesis of this compound can result in a chiral center at the C3 position, leading to the formation of enantiomers. Determining the absolute and relative stereochemistry of these stereoisomers is crucial for understanding their chemical and biological properties. Several powerful analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a primary tool for determining the relative stereochemistry of cyclic compounds, including substituted pyrrolidines. researchgate.net The spatial arrangement of atoms in a molecule influences the chemical shifts and coupling constants of the nuclei.

¹H NMR: The chemical shifts of the protons on the pyrrolidine ring, particularly those at C2, C4, and C5, are sensitive to the orientation of the substituents at C3. Diastereotopic protons adjacent to the stereocenter will exhibit different chemical shifts.

¹³C NMR: The chemical shifts of the carbon atoms in the pyrrolidine ring are also indicative of the conformational preferences and the relative stereochemistry.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as NOESY and ROESY, are invaluable for determining through-space proximities between protons. For this compound, NOE correlations between the protons of the ethyl group and the protons on the pyrrolidine ring can help to establish their relative orientation and thus the preferred conformation.

¹⁹F NMR: The presence of the trifluoromethyl group provides a useful probe for stereochemical analysis. The ¹⁹F NMR chemical shift can be sensitive to the local stereochemical environment. Furthermore, through-space coupling between the fluorine nuclei and nearby protons (¹H-¹⁹F HOESY) can provide definitive evidence for the relative stereochemistry. nih.gov

Table 2: Representative ¹H NMR Chemical Shift Ranges for Protons in a 3,3-Disubstituted Pyrrolidine Ring

| Proton Position | Expected Chemical Shift Range (ppm) | Factors Influencing Chemical Shift |

| H2 (axial) | 2.8 - 3.2 | Anisotropic effect of C3 substituents |

| H2 (equatorial) | 3.0 - 3.4 | Shielding/deshielding by C3 substituents |

| H4 (axial) | 1.8 - 2.2 | Ring conformation |

| H4 (equatorial) | 2.0 - 2.4 | Ring conformation |

| H5 (axial) | 2.9 - 3.3 | Proximity to nitrogen and C3 substituents |

| H5 (equatorial) | 3.1 - 3.5 | Proximity to nitrogen and C3 substituents |

Note: These are generalized ranges and actual values for this compound would require experimental verification.

X-ray Crystallography:

Single-crystal X-ray crystallography is the most definitive method for determining the absolute and relative stereochemistry of a chiral molecule. wikipedia.orgnih.gov By diffracting X-rays through a crystalline sample, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of all atoms.

For an enantiomerically pure sample of this compound that forms suitable crystals, X-ray crystallography can unambiguously determine its absolute configuration. The technique provides detailed information about bond lengths, bond angles, and torsional angles, which in turn defines the exact conformation of the pyrrolidine ring in the solid state. This solid-state conformation is often the lowest energy conformation and can provide valuable insights into the conformational preferences observed in solution.

The successful application of X-ray crystallography is contingent on the ability to grow high-quality single crystals of the compound or a suitable derivative.

Advanced Spectroscopic and Structural Elucidation of 3 Ethyl 3 Trifluoromethyl Pyrrolidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the spatial arrangement of atoms. For derivatives of 3-Ethyl-3-(trifluoromethyl)pyrrolidine, a combination of 1H, 13C, and 19F NMR, often supplemented by 2D NMR experiments, allows for unambiguous structural assignment.

Proton (1H) NMR for Structural Connectivity and Stereochemistry

Proton (1H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their connectivity to neighboring protons. In a typical derivative of this compound, the signals for the ethyl group and the pyrrolidine (B122466) ring protons are characteristic.

Ethyl Group: The ethyl group protons typically appear as a quartet for the methylene (B1212753) group (-CH2-) and a triplet for the methyl group (-CH3), arising from spin-spin coupling with each other.

Pyrrolidine Ring: The protons on the pyrrolidine ring (at positions 2, 4, and 5) generally produce complex multiplets due to their diastereotopic nature and coupling with each other. For example, the protons at C2 and C5, being adjacent to the nitrogen atom, are typically shifted downfield.

N-H Proton: If the nitrogen is unsubstituted, the N-H proton signal can appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

The precise chemical shifts and coupling constants are instrumental in confirming the connectivity and can also provide insights into the stereochemistry of the molecule, particularly the relative orientation of substituents on the pyrrolidine ring.

Table 1: Representative 1H NMR Data for a Substituted Trifluoromethyl-Pyrrolidine Derivative

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.37 - 7.76 | d, m | 8.0 - 8.2 |

| Pyrrolidine-CH2 | 2.16 - 4.03 | m, dd | 14.1 - 15.5 |

| Ethyl-CH2 | 1.90 - 2.60 | dq | 11.2 - 15.5 |

| Ethyl-CH3 | Not specified | Not specified | Not specified |

Note: Data extracted from studies on N-tosyl substituted trifluoroethyl-pyrrolidine derivatives. rsc.org

Carbon-13 (13C) NMR for Carbon Framework Elucidation

Carbon-13 (13C) NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, providing a count of non-equivalent carbons.

Trifluoromethyl Carbon: The carbon of the CF3 group is a key indicator, typically appearing as a quartet due to the strong one-bond coupling with the three fluorine atoms (1JC-F).

Quaternary Carbon (C3): The carbon atom at position 3, bonded to both the ethyl and trifluoromethyl groups, appears as a singlet (in a proton-decoupled spectrum) at a characteristic chemical shift.

Fluorine-19 (19F) NMR for Trifluoromethyl Group Analysis and Diastereomeric Ratio Determination

Fluorine-19 (19F) NMR is highly sensitive and specific for fluorine-containing compounds. For this compound derivatives, it is the most direct method for analyzing the trifluoromethyl group.

The CF3 group typically gives a single, sharp signal in the 19F NMR spectrum. The chemical shift is characteristic of the electronic environment of the CF3 group. In many reported derivatives, this signal appears as a triplet if there are adjacent methylene protons, due to 3JH-F coupling. rsc.org Common chemical shifts for such groups are found in the range of -60 to -75 ppm relative to a CFCl3 standard. rsc.orgmdpi.com

Crucially, if the molecule contains more than one chiral center, leading to the formation of diastereomers, 19F NMR can be a powerful tool to distinguish and quantify them. mdpi.com The CF3 group in each diastereomer will experience a slightly different magnetic environment, resulting in separate signals. The integration of these signals allows for the determination of the diastereomeric ratio. rsc.org

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

For complex molecules, one-dimensional NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques provide an additional dimension of information, revealing correlations between nuclei to establish the complete molecular structure. jst-ud.vn

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is used to trace the proton connectivity throughout the molecule's framework. jst-ud.vn

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to. This is essential for assigning the 13C signals based on the already assigned 1H signals. jst-ud.vn

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This technique is vital for piecing together different fragments of the molecule, especially around quaternary carbons that have no attached protons. jst-ud.vnjst-ud.vn

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, providing a molecular fingerprint.

For this compound derivatives, key vibrational bands include:

N-H Stretch: A moderate to weak band around 3300-3500 cm-1 if the pyrrolidine nitrogen is a secondary amine.

C-H Stretch: Strong bands in the 2850-3000 cm-1 region corresponding to the aliphatic C-H bonds of the ethyl and pyrrolidine groups.

C-F Stretch: The most prominent feature for this molecule is the presence of very strong and characteristic absorption bands for the C-F stretching vibrations of the trifluoromethyl group, typically found in the 1000-1300 cm-1 range. researchgate.net

Table 2: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Frequency (cm-1) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3300 - 3500 | Moderate |

| Aliphatic C-H | Stretch | 2850 - 3000 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern.

For this compound, the mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation of pyrrolidine derivatives is often directed by the nitrogen atom. Common fragmentation pathways include:

Alpha-Cleavage: The most characteristic fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of an ethyl radical ([M-29]+) to form a stable, nitrogen-containing cation. mdpi.comresearchgate.net

Loss of Trifluoromethyl Group: Cleavage of the C-CF3 bond can lead to the loss of a CF3 radical, resulting in a fragment ion at [M-69]+.

Ring Cleavage: The pyrrolidine ring itself can undergo fragmentation, leading to a series of smaller fragment ions. miamioh.edu

High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent molecule and its fragments with high accuracy, further confirming the proposed structure. rsc.org

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are paramount for determining the absolute configuration of stereocenters, such as the quaternary carbon in this compound. By comparing experimentally obtained spectra with those predicted by quantum chemical calculations, an unambiguous assignment of the (R) or (S) configuration can be achieved. purechemistry.orgsemanticscholar.org

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light, while Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength. researchgate.net Both techniques are sensitive to the three-dimensional arrangement of atoms in a molecule and provide a unique spectral fingerprint for a given enantiomer. purechemistry.org

The absolute configuration of a chiral molecule can be determined by comparing its experimental ECD spectrum to reference spectra of compounds with known configurations or, more powerfully, to spectra generated through computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). purechemistry.orgacs.org For derivatives of this compound, which may lack strong chromophores absorbing in the accessible UV-Vis range, derivatization with a chromophoric group can be employed to produce significant Cotton effects in the ECD spectrum, facilitating analysis. The sign and intensity of these Cotton effects are directly related to the spatial arrangement of the substituents around the chiral center, enabling the determination of its absolute stereochemistry. acs.org

Table 1: Comparison of Experimental and Calculated ECD Parameters for a Hypothetical (S)-3-Ethyl-3-(trifluoromethyl)pyrrolidine Derivative

| Parameter | Experimental Value | Calculated Value (TD-DFT) |

| Wavelength (λmax) | 215 nm | 212 nm |

| Molar Ellipticity ([θ]) | +15,000 deg·cm²·dmol⁻¹ | +18,500 deg·cm²·dmol⁻¹ |

| Rotational Strength (R) | +12.5 x 10⁻⁴⁰ cgs | +15.2 x 10⁻⁴⁰ cgs |

Note: Data are hypothetical and for illustrative purposes.

Vibrational Circular Dichroism (VCD) for CF3-Containing Chiral Molecules

Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region of the electromagnetic spectrum. researchgate.net VCD is a powerful tool for the stereochemical analysis of chiral molecules in solution and is particularly well-suited for molecules that lack UV-Vis chromophores. semanticscholar.orgnih.gov The technique provides a rich, fingerprint-like spectrum that is highly sensitive to the molecule's conformation and absolute configuration. researchgate.net

For molecules containing a trifluoromethyl (CF3) group, the C-F stretching vibrations typically appear as strong bands in the IR spectrum, and consequently, can produce intense signals in the VCD spectrum. The analysis of these VCD signals, in conjunction with quantum chemical calculations, can provide definitive information on the absolute configuration. researchgate.net The presence of the strongly electron-withdrawing and sterically demanding CF3 group often induces specific conformational preferences, which are reflected in the VCD spectrum. researchgate.net By comparing the experimental VCD spectrum of a this compound enantiomer with the DFT-calculated spectrum for the (R) and (S) configurations, a match can be found, thus assigning the absolute stereochemistry. semanticscholar.org

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. nih.govwikipedia.org It provides precise information on bond lengths, bond angles, and torsional angles, and it is the gold standard for determining the absolute configuration of chiral molecules, especially when anomalous dispersion is used. nih.govtcichemicals.com

For derivatives of this compound, obtaining a single crystal of suitable quality is the critical first step. Once a crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule within the crystal lattice. nih.gov This map reveals the precise spatial arrangement of all atoms, including the relative and absolute stereochemistry of the chiral center. wikipedia.org The structural data obtained can confirm the constitution of the pyrrolidine ring, the orientation of the ethyl and trifluoromethyl substituents, and any intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. researchgate.net

The synthesis of various trifluoromethyl-substituted pyrrolidines has been reported, and in many cases, X-ray crystallography was used to confirm the structure and stereochemistry of the products. nih.govnih.govrsc.org The crystallographic data provide definitive proof of the molecular structure.

Table 2: Representative Crystallographic Data for a Trifluoromethyl-Containing Heterocyclic Compound

| Parameter | Value |

| Chemical Formula | C₁₃H₁₁F₆NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1556(8) |

| b (Å) | 24.877(3) |

| c (Å) | 7.6067(7) |

| β (°) | 116.745(6) |

| Volume (ų) | 1378.2(3) |

| Z (molecules/unit cell) | 4 |

Data adapted from the crystallographic study of 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one. bohrium.com

Chromatographic Techniques for Purity and Isomer Separation (e.g., Chiral HPLC)

Chromatographic techniques are essential for the separation, purification, and analytical assessment of chemical compounds. For chiral molecules like this compound, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most powerful and widely used method for separating enantiomers. nih.gov This technique allows for both the analytical determination of enantiomeric purity (enantiomeric excess, e.e.) and the preparative isolation of individual enantiomers from a racemic mixture.

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different energies of formation and stability, leading to different retention times on the column and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of chiral compounds and are commonly used for this purpose. nih.govresearchgate.net

The development of a successful chiral HPLC method for this compound derivatives involves screening various CSPs and optimizing the mobile phase composition (typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol) to achieve baseline resolution of the enantiomeric peaks. researchgate.net

Table 3: Example Conditions for Chiral HPLC Separation of Trifluoromethyl-Containing Compounds

| Parameter | Condition |

| Analyte | Racemic trifluoromethyl-pyrrolidine derivative |

| Column (CSP) | CHIRALPAK® AS-H (amylose tris[(S)-α-methylbenzylcarbamate]) |

| Mobile Phase | Hexane:Isopropanol:Triethylamine (97:3:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Result | Baseline separation of enantiomers (Rs > 1.5) |

Note: Conditions are representative and based on methods developed for analogous chiral compounds. researchgate.net

Computational Chemistry Approaches to 3 Ethyl 3 Trifluoromethyl Pyrrolidine Reactivity and Properties

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of electronic structures. researchgate.net By approximating the many-electron wavefunction, DFT allows for the calculation of various electronic properties that govern the behavior of 3-Ethyl-3-(trifluoromethyl)pyrrolidine.

Key applications of DFT for this molecule would include the determination of its molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in predicting the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity.

Furthermore, DFT calculations can generate electron density maps, offering a visual representation of the electron distribution within the this compound molecule. This allows for the identification of electron-rich and electron-deficient regions, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively. The strong electron-withdrawing nature of the trifluoromethyl group is expected to significantly influence the electron density distribution on the pyrrolidine (B122466) ring.

Parameters that can be derived from DFT calculations to describe the electronic structure of this compound are summarized in the table below.

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons. The nitrogen lone pair and C-C bonds of the ethyl group are likely contributors. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. The trifluoromethyl group will lower this energy, making the molecule more susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and the energy required for electronic excitation. A smaller gap suggests higher reactivity. |

| Electron Density | The probability of finding an electron at a particular point in space. | Reveals the distribution of charge and identifies nucleophilic and electrophilic sites. |

| Mulliken and NBO Charges | Methods to assign partial charges to individual atoms. | Quantifies the effect of the ethyl and trifluoromethyl substituents on the atoms of the pyrrolidine ring. |

Molecular Dynamics Simulations for Dynamic Conformational Landscapes

While quantum chemical calculations provide insights into the static electronic structure, molecules are dynamic entities that constantly explore different conformations. Molecular Dynamics (MD) simulations are a powerful computational method to study the time-dependent behavior of molecules, providing a detailed picture of their conformational landscapes. nih.govresearchgate.net

For this compound, MD simulations can reveal the accessible conformations of the pyrrolidine ring, which typically adopts envelope and twisted conformations. montclair.edu The simulations would also elucidate the rotational dynamics of the ethyl and trifluoromethyl groups. By simulating the molecule's motion over time, typically on the nanosecond to microsecond timescale, a trajectory of atomic positions is generated. Analysis of this trajectory can identify the most stable conformers and the energy barriers for interconversion between them.

The dynamic nature of the molecule, including the flexibility of the pyrrolidine ring and the rotation of its substituents, can be crucial for its interaction with other molecules, such as biological receptors or reactants.

| Parameter | Description | Insights for this compound |

| Conformational Ensembles | A collection of the different shapes a molecule adopts over time. | Reveals the preferred puckering of the pyrrolidine ring and the orientation of the ethyl and trifluoromethyl groups. |

| Potential Energy Surface | A map of the energy of the molecule as a function of its geometry. | Identifies low-energy (stable) conformations and the transition states that connect them. |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Quantifies the structural stability and conformational changes over the course of the simulation. |

| Root-Mean-Square Fluctuation (RMSF) | A measure of the displacement of individual atoms from their average position. | Highlights the most flexible regions of the molecule, such as the ethyl group and certain parts of the pyrrolidine ring. |

Mechanistic Studies of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. nih.gov For this compound, this could involve studying its synthesis or its subsequent reactions. By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction pathway.

A key aspect of these studies is the location of transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By calculating the structures and energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed.

For example, in a potential synthesis of this compound, computational studies could help to understand the stereochemical outcome of the reaction by comparing the activation energies of pathways leading to different stereoisomers.

| Concept | Description | Application to this compound Reactions |

| Reaction Coordinate | A geometric parameter that changes during the conversion of reactants to products. | Could represent a bond being formed or broken in a reaction involving the pyrrolidine ring. |

| Transition State | The highest energy point along the reaction coordinate. | Its structure and energy determine the feasibility and rate of a particular reaction step. |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | A lower activation energy implies a faster reaction. |

| Reaction Intermediates | Stable or semi-stable species formed during the course of a reaction. | Their identification can provide a more detailed understanding of the reaction mechanism. |

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods can predict various spectroscopic properties, which can be used to interpret experimental spectra or to identify unknown compounds. nih.govnih.gov For this compound, DFT calculations can be employed to predict its infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra.

The prediction of vibrational frequencies in an IR spectrum can help in the assignment of experimental peaks to specific molecular motions, such as C-H stretches, N-H bends, and the characteristic vibrations of the CF3 group. Similarly, the calculation of NMR chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can aid in the structural elucidation of the molecule and the assignment of its NMR spectra.

Furthermore, by calculating the spectroscopic parameters for different stable conformers, it is possible to determine the conformational preferences of the molecule in different environments by comparing the predicted spectra with experimental data. montclair.edu

| Spectroscopic Parameter | Computational Method | Information Gained for this compound |

| Vibrational Frequencies (IR) | DFT frequency calculations | Assignment of experimental IR bands to specific bond vibrations, confirming functional groups. |

| NMR Chemical Shifts (¹H, ¹³C, ¹⁹F) | GIAO (Gauge-Including Atomic Orbital) method with DFT | Prediction of the NMR spectrum to aid in structural confirmation and assignment. |

| NMR Coupling Constants (J-couplings) | DFT calculations | Provides information about the connectivity and dihedral angles between atoms, aiding in conformational analysis. |

| Electronic Transitions (UV-Vis) | Time-Dependent DFT (TD-DFT) | Predicts the wavelengths of maximum absorption, relating to the electronic structure. |

Reactivity Descriptors and Topological Analyses (e.g., Fukui Functions, AIM)

To gain a deeper understanding of the reactivity of this compound, various reactivity descriptors can be calculated from the results of quantum chemical calculations. Fukui functions, for instance, are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the change in electron density upon the addition or removal of an electron.

The Quantum Theory of Atoms in Molecules (QTAIM), also known as Atoms in Molecules (AIM) theory, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This allows for the analysis of the properties of individual atoms within the molecule and the characterization of chemical bonds. AIM analysis can be used to study the nature of the C-F bonds in the trifluoromethyl group and the polar C-N bonds in the pyrrolidine ring.

| Descriptor/Analysis | Description | Insights into this compound |

| Fukui Functions (f+, f-, f⁰) | Indicate the propensity of a site to undergo nucleophilic (f+), electrophilic (f-), or radical (f⁰) attack. | Identifies the most reactive atoms in the molecule for different types of reactions. |

| Local Softness and Hardness | Related to the Fukui function, these descriptors predict the relative reactivity of different sites. | Provides a quantitative measure of the reactivity of different atomic sites. |

| Atoms in Molecules (AIM) Theory | Partitions the electron density to define atoms and bonds within a molecule. | Characterizes the nature of chemical bonds (e.g., ionic, covalent) and identifies bond critical points. |

| Bond Critical Point (BCP) Properties | Properties of the electron density at the point of maximum density between two bonded atoms. | The electron density and its Laplacian at the BCP provide information on the strength and nature of the bond. |

3 Ethyl 3 Trifluoromethyl Pyrrolidine As a Chiral Building Block in Complex Molecule Synthesis

Principles of Chiral Building Block Design and Utilization

Chiral building blocks are enantiomerically pure or enriched compounds that serve as starting materials for the synthesis of complex, stereochemically defined molecules. nih.govnih.govresearchgate.net The use of such building blocks is a cornerstone of modern asymmetric synthesis, offering an efficient alternative to developing de novo asymmetric reactions for each target molecule. google.com The fundamental principle behind their utility lies in the transfer of stereochemical information from the starting material to the final product.

The design of an effective chiral building block hinges on several key factors:

Stereochemical Stability: The chiral center(s) must be configurationally stable under a variety of reaction conditions to prevent racemization.

Functional Group Handles: The presence of versatile functional groups allows for further chemical transformations and elaboration into more complex structures.

Synthetic Accessibility: The building block should be accessible through efficient and scalable synthetic routes, often originating from the "chiral pool" – readily available natural products like amino acids, carbohydrates, or terpenes. buchler-gmbh.com

Structural and Conformational Influence: The inherent stereochemistry and conformational preferences of the building block can be exploited to direct the stereochemical outcome of subsequent reactions.

The pyrrolidine (B122466) scaffold, often derived from natural amino acids like proline and hydroxyproline, is an exemplary chiral building block. nih.govmdpi.com Its five-membered ring is not planar but exists in various puckered "envelope" conformations, which can be influenced by the nature and stereochemistry of its substituents. nih.gov This conformational restriction is a valuable tool for controlling the three-dimensional arrangement of atoms in a target molecule. nih.gov The introduction of a trifluoromethyl group, as in 3-Ethyl-3-(trifluoromethyl)pyrrolidine, adds another layer of control, leveraging the unique steric and electronic properties of this moiety.

Synthetic Strategies for Functionalization of Preformed Pyrrolidine Cores

Once a chiral pyrrolidine core is obtained, its functionalization is key to building molecular complexity. A variety of synthetic methods can be employed, often targeting the nitrogen atom or the carbon atoms of the ring. researchgate.netmdpi.com

N-Functionalization: The secondary amine of the pyrrolidine ring is a common site for modification.

Alkylation and Arylation: The nitrogen can be readily alkylated or arylated to introduce a wide range of substituents.

Acylation: Reaction with acyl chlorides or carboxylic acids (via coupling agents) forms amides, which can be important for biological activity or serve as precursors for further transformations. mdpi.com

Reductive Amination: This two-step process, involving the formation of an iminium ion followed by reduction, is a powerful method for introducing N-substituents. unibo.it

C-Functionalization: Modifying the carbon skeleton of the pyrrolidine ring allows for the introduction of diverse side chains and the construction of more intricate architectures.

Palladium-Catalyzed Reactions: Cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at various positions on the pyrrolidine ring. nih.govnih.gov

Lithiation and Electrophilic Quench: Deprotonation of a C-H bond, often directed by a suitable functional group, followed by reaction with an electrophile, can introduce substituents at specific positions.

Cycloaddition Reactions: The pyrrolidine ring itself can be constructed through stereoselective [3+2] cycloaddition reactions between azomethine ylides and alkenes, a strategy that simultaneously installs multiple stereocenters. acs.orgresearchgate.net

For a preformed this compound core, functionalization would primarily occur at the nitrogen atom or, if other functional groups are present on the ethyl group or elsewhere on the ring, at those positions. The presence of the sterically demanding and electron-withdrawing trifluoromethyl group at the C3 position can influence the reactivity of the ring and the stereochemical outcome of reactions.

| Functionalization Strategy | Description | Potential Application to Pyrrolidine Core |

| N-Alkylation/Arylation | Introduction of alkyl or aryl groups at the nitrogen atom. | Modifying solubility, lipophilicity, and target binding. |

| N-Acylation | Formation of an amide bond at the nitrogen atom. | Introducing peptide-like features or stable linking groups. mdpi.com |

| C-H Activation/Functionalization | Direct conversion of a C-H bond to a C-C or C-X bond. | Introducing substituents at specific ring positions. |

| Palladium-Catalyzed Cross-Coupling | Formation of C-C or C-Heteroatom bonds using a palladium catalyst. nih.gov | Attaching complex fragments to the pyrrolidine scaffold. |

Scaffold Diversity-Oriented Synthesis Using Pyrrolidine Building Blocks

Diversity-oriented synthesis (DOS) is a strategy that aims to efficiently generate libraries of structurally diverse small molecules, which can then be screened for biological activity. cam.ac.uk Rather than focusing on a single target molecule, DOS explores chemical space by creating a wide range of molecular scaffolds. nih.govnih.gov Pyrrolidine building blocks are exceptionally well-suited for DOS due to their conformational constraints and the multiple points for diversification. nih.gov

A common DOS strategy is the "build/couple/pair" approach. cam.ac.uk

Build: Chiral building blocks, such as functionalized pyrrolidines, are synthesized.

Couple: These building blocks are linked together using various chemical reactions.

Pair: The coupled intermediates undergo intramolecular reactions to form diverse and complex scaffolds, often polycyclic systems.

The use of this compound in a DOS campaign would introduce a unique structural and stereochemical element into the resulting library. The trifluoromethyl group can significantly alter the shape and electronic properties of the final molecules compared to non-fluorinated analogues, potentially leading to novel biological activities. mdpi.com The synthetic handles on the pyrrolidine (e.g., the nitrogen atom) can be used in the "couple" phase to link it to other building blocks, while subsequent reactions can create a variety of macrocyclic or fused ring systems. cam.ac.uk

| DOS Phase | Action | Role of this compound |

| Build | Synthesis of foundational chiral units. | Serves as a key chiral building block with unique steric and electronic properties. nih.gov |

| Couple | Linking building blocks together. | The pyrrolidine nitrogen can act as a nucleophile to form bonds with other building blocks. |

| Pair | Intramolecular cyclization to form scaffolds. | The pyrrolidine can be part of a larger ring system or serve as a scaffold for further appendages. |

Steric and Electronic Influence of the Trifluoromethyl Group on Scaffold Utility

The trifluoromethyl (CF3) group is a unique substituent that exerts a powerful influence on the properties of a molecule. rsc.org Its effects are a combination of steric bulk and profound electronic changes. mdpi.comnih.gov

Electronic Effects: The CF3 group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms. mdpi.com This has several important consequences:

Metabolic Stability: The C-F bond is very strong, making the CF3 group resistant to metabolic degradation, which can increase the half-life of a drug. mdpi.com

Acidity/Basicity: It can significantly influence the pKa of nearby functional groups. For instance, it lowers the basicity of the pyrrolidine nitrogen, which can affect its interaction with biological targets.

Dipole Moment: The CF3 group introduces a strong local dipole, which can alter intermolecular interactions, including hydrogen bonding and receptor binding.

Steric Effects: While often considered a bioisostere for a methyl group, the trifluoromethyl group is significantly larger. documentsdelivered.com Its van der Waals radius is larger, and it can influence the preferred conformation of the pyrrolidine ring. This steric bulk can be used to:

Control Conformation: The CF3 group can lock the pyrrolidine ring into a specific pucker, reducing conformational flexibility and presenting a more defined shape to a biological target. beilstein-journals.org

Enhance Binding Specificity: The size of the group can create favorable steric interactions within a binding pocket or, conversely, prevent binding to off-targets.

Increase Lipophilicity: The CF3 group is highly lipophilic (fat-soluble), which can enhance a molecule's ability to cross cell membranes. mdpi.com

In the context of this compound, the CF3 group, positioned at a stereocenter, provides a powerful tool for controlling the three-dimensional structure and physicochemical properties of any larger molecule synthesized from it. Its combination of steric demand, metabolic stability, and electron-withdrawing nature makes it a highly valuable feature in the design of novel chiral molecules. researchgate.netnih.gov

| Property | Influence of Trifluoromethyl Group | Consequence for Scaffold Utility |

| Lipophilicity | Increases | Enhanced membrane permeability and transport. mdpi.com |

| Metabolic Stability | Increases | Longer biological half-life. mdpi.com |

| Basicity of Pyrrolidine N | Decreases | Altered receptor binding interactions and pKa. |

| Steric Bulk | Larger than a methyl group | Can enforce specific conformations and improve binding selectivity. documentsdelivered.combeilstein-journals.org |

| Electron-withdrawing Nature | Strong | Modifies reactivity and interactions with biological targets. mdpi.com |

Emerging Research Frontiers and Future Directions in Trifluoromethylated Pyrrolidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The creation of a 3,3-disubstituted pyrrolidine (B122466) ring, especially with sterically and electronically distinct groups like ethyl and trifluoromethyl, demands innovative synthetic strategies. Traditional methods often lack efficiency or sustainability. Modern research focuses on novel cyclization and ring-expansion reactions that offer more direct and greener routes.

One promising approach is the intramolecular aminofluorination of alkenes, which provides a general and efficient pathway to various fluorinated azaheterocycles. nih.gov This method involves the aminocyclization of reactive unsaturated N-iodoamines, which can be generated in situ from amine precursors in a one-pot protocol. nih.gov Another advanced strategy involves the ring expansion of smaller, strained heterocycles. For instance, functionalized trifluoromethylated pyrrolidines can be selectively synthesized starting from 1-tosyl-2-(trifluoromethyl)aziridine. colab.ws Similarly, ring-expansion of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines can afford 2-(trifluoromethyl)pyrrolidines with high diastereoselectivity. nih.gov

Cycloaddition reactions also represent a powerful tool for constructing the pyrrolidine core. mdpi.com These methods, particularly [3+2] cycloadditions, are highly effective for building the five-membered ring system in a controlled manner. researchgate.net The development of these varied methodologies is crucial for accessing complex structures like 3-Ethyl-3-(trifluoromethyl)pyrrolidine.

Table 1: Comparison of Modern Synthetic Strategies for Trifluoromethylated Pyrrolidines

| Methodology | Precursors | Key Features | Potential for 3,3-Disubstitution |

|---|---|---|---|

| Intramolecular Aminofluorination | Unsaturated N-chloroamines or amine precursors | One-pot protocol; direct incorporation of fluorine. nih.gov | Challenging, requires specifically designed alkene precursors. |

| Aziridine Ring Expansion | 1-Tosyl-2-(trifluoromethyl)aziridine, various nucleophiles | Selective synthesis of pyrrolidines, piperidines, and azepanes. colab.ws | Feasible, depends on the nature of the nucleophile used for ring opening. |

| Azetidine Ring Expansion | Chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines | High diastereoselectivity; access to chiral pyrrolidines. nih.gov | Possible through further functionalization of the resulting pyrrolidine. |

Advancements in Asymmetric Catalysis for Pyrrolidine Scaffolds

Controlling the stereochemistry at the C3 position is a critical challenge in the synthesis of this compound. Asymmetric catalysis offers the most elegant solution for establishing this chiral quaternary center with high enantiopurity. Research in this area is rapidly advancing, with both organocatalysis and metal-based catalysis showing significant promise.

Organocatalytic domino reactions, such as the Michael/Mannich [3+2] cycloaddition sequence, have been developed to synthesize highly functionalized trifluoromethyl-substituted pyrrolidines with three contiguous stereocenters in excellent yields and stereoselectivities. rsc.orgrsc.org Similarly, organocatalyzed 1,3-dipolar cycloaddition reactions between trifluoroethylamine-derived ketimines and enals provide access to α-trifluoromethyl pyrrolidines with high stereocontrol. acs.org

In parallel, metal-catalyzed approaches have proven effective. Copper-catalyzed asymmetric [3+2] cycloadditions of azomethine ylides with trifluoromethylated acrylates can produce pyrrolidines bearing a quaternary stereocenter with good to excellent diastereo- and enantioselectivities. researchgate.net These catalytic systems are often highly tunable, allowing for optimization to achieve specific stereochemical outcomes. The development of a catalytic system that can efficiently construct the demanding 3-ethyl-3-trifluoromethyl substituted stereocenter remains a key objective in the field. acs.orgnih.gov

High-Throughput Synthesis and Screening of Pyrrolidine Libraries

To accelerate the discovery of new drugs and materials, high-throughput synthesis and screening (HTS) techniques are essential. These methods allow for the rapid creation and evaluation of large collections of related compounds, known as chemical libraries. The pyrrolidine scaffold is a common feature in many bioactive molecules, making it an ideal candidate for library synthesis.

Encoded combinatorial chemistry is a powerful technology for this purpose. In this approach, a library of compounds, such as highly functionalized pyrrolidines, is prepared on a beaded polymeric support. pnas.orgresearchgate.net Each bead carries not only a unique pyrrolidine derivative but also an oligomeric "tag" that records the synthetic steps used to create it. researchgate.netcapes.gov.br This allows for the screening of thousands of compounds simultaneously, with active "hits" being easily identified by decoding the tag. researchgate.net

Applying this technology to trifluoromethylated pyrrolidines would enable the systematic exploration of structure-activity relationships (SAR). A library based on the this compound core could be generated by varying substituents on the nitrogen atom or other positions of the ring, leading to the rapid identification of compounds with optimized properties for pharmaceutical or agrochemical applications. nih.gov

Integration of Flow Chemistry and Automation in Pyrrolidine Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers numerous advantages, including enhanced safety, scalability, and reaction control. rsc.org The integration of automation with flow systems is revolutionizing the synthesis of complex molecules, including heterocyclic compounds like pyrrolidines. africacommons.netresearchgate.net

Continuous-flow protocols have been successfully developed for the construction of chiral pyrrolidine libraries with high diastereoselectivity and in very short reaction times. rsc.org These automated systems allow for rapid reaction optimization by quickly varying parameters such as temperature, pressure, and reagent concentrations. For the synthesis of trifluoromethylated compounds, flow chemistry can be particularly advantageous for handling potentially hazardous fluorinating agents or unstable intermediates safely. researchgate.net The development of a robust, automated flow synthesis for this compound would enable its on-demand production and facilitate the rapid synthesis of analogs for further study. uc.pt

Exploration of New Chemical Space through Rational Design

Rational design, often aided by computational chemistry, is a cornerstone of modern drug discovery and materials science. It involves designing molecules with specific properties before their synthesis, thereby exploring "chemical space" more efficiently. nih.govsoci.org The trifluoromethyl group is a key player in this field due to its unique electronic properties, metabolic stability, and ability to engage in specific protein-ligand interactions. mdpi.comhovione.com

The design of a molecule like this compound is guided by an understanding of how the CF3 group can enhance biological activity. For example, it can increase lipophilicity, improve membrane permeability, and block metabolic degradation. mdpi.com Computational tools can model how such a molecule might fit into the active site of a target protein. Algorithms have even been developed to rationally design favorable fluorine-backbone interactions in protein-ligand complexes, which can significantly improve binding affinity. acs.org By combining synthetic chemistry with in silico design, researchers can navigate the vast chemical space of fluorinated heterocycles to create novel compounds with tailored functions. rsc.orgkeyorganics.netrsc.org

Q & A

Q. Q1. What are the established synthetic routes for 3-ethyl-3-(trifluoromethyl)pyrrolidine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves ring-closing metathesis or cyclization of trifluoromethylated precursors . For example:

- Cyclization of amino alcohols : Reaction of 3-(trifluoromethyl)pent-4-en-1-amine with ethyl Grignard reagents under inert atmosphere (argon) yields the pyrrolidine scaffold. Optimal conditions include low temperatures (−78°C) to minimize side reactions .

- Palladium-catalyzed coupling : Substituted pyrrolidines can be synthesized via Suzuki-Miyaura coupling, using this compound boronic ester and aryl halides. Catalyst choice (e.g., Pd(PPh₃)₄) and solvent (THF vs. DMF) significantly affect yields (50–85%) .

Q. Q2. How is the structural conformation of this compound characterized, and what techniques validate its stereochemistry?

Methodological Answer:

- X-ray crystallography : Resolves the chair/boat conformation of the pyrrolidine ring. For example, a 2024 study confirmed a twist-boat conformation due to steric hindrance from the ethyl and trifluoromethyl groups .

- NMR spectroscopy : chemical shifts (δ −60 to −70 ppm) indicate electronic effects of the CF₃ group. HMBC correlations confirm substitution patterns .

Advanced Research Questions

Q. Q3. How does the trifluoromethyl group impact the compound’s metabolic stability in pharmacokinetic studies?

Methodological Answer: The CF₃ group enhances lipophilicity (logP increase by ~1.5 units) and blocks oxidative metabolism via cytochrome P450 enzymes. In vitro assays (human liver microsomes) show a 3× longer half-life compared to non-fluorinated analogs. MD simulations further reveal reduced solvent accessibility of the CF₃ group, limiting enzymatic degradation .

Q. Q4. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles . For example:

- Antimicrobial vs. Cytotoxicity : At 10 µM, the compound inhibits Mycobacterium tuberculosis (MIC = 5 µM) but shows cytotoxicity in HEK293 cells (IC₅₀ = 12 µM). Dose-response curves and HPLC-purity validation (>98%) are critical to distinguish intrinsic activity from assay artifacts .

- SAR Analysis : Ethyl substitution reduces off-target binding; replacing ethyl with bulkier groups (e.g., isopropyl) decreases cytotoxicity by 40% while retaining antimicrobial activity .

Q. Q5. How can computational modeling guide the optimization of this compound derivatives for target selectivity?

Methodological Answer:

- Docking Studies : Molecular docking (AutoDock Vina) identifies key interactions with targets like M. tuberculosis enoyl-ACP reductase. The CF₃ group forms hydrophobic contacts with Leu155, while the ethyl group stabilizes the binding pocket .